molecular formula C10H11ClO B14757782 4-Chloro-3-ethyl-5-methylbenzaldehyde

4-Chloro-3-ethyl-5-methylbenzaldehyde

Cat. No.: B14757782
M. Wt: 182.64 g/mol
InChI Key: OCGIGKWVLNIVRE-UHFFFAOYSA-N
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Description

4-Chloro-3-ethyl-5-methylbenzaldehyde is a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry research. Compounds of this structural class serve as versatile intermediates for constructing more complex molecules. Aromatic aldehydes are known to act as electrophiles, capable of forming imines (Schiff bases) with amino groups of proteins or other nucleophiles, which is a key molecular initiating event studied in skin sensitization research . This multifunctional benzaldehyde derivative is primarily valued as a chemical building block. The aldehyde group is a key site for condensation reactions, such as Knoevenagel condensation, to form α,β-unsaturated carbonyl derivatives, which are valuable synthons for heterocyclic compounds . The chlorine substituent offers a handle for further functionalization via metal-catalyzed cross-coupling reactions, while the alkyl groups can influence the compound's electronic properties and lipophilicity. Researchers may employ this scaffold in developing potential pharmacologically active molecules, given that similar structures are investigated for various biological activities . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

4-chloro-3-ethyl-5-methylbenzaldehyde

InChI

InChI=1S/C10H11ClO/c1-3-9-5-8(6-12)4-7(2)10(9)11/h4-6H,3H2,1-2H3

InChI Key

OCGIGKWVLNIVRE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)C=O)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-ethyl-5-methylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene derivatives are acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve refluxing the reactants in an inert solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of 4-Chloro-3-ethyl-5-methylbenzaldehyde often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-ethyl-5-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-ethyl-5-methylbenzaldehyde is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethyl-5-methylbenzaldehyde involves its reactivity as an aldehyde. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The presence of the chlorine atom and alkyl groups can influence the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Chloro-5-methoxybenzaldehyde (CAS 164650-68-4)

  • Structural Differences : Replaces the ethyl and methyl groups with a methoxy (-OCH₃) group at position 5, retaining chlorine at position 3.
  • Its similarity score (0.89) to the target compound suggests overlapping reactivity in aldehyde-based reactions .
  • Applications : Likely used in synthesizing methoxy-substituted aromatic intermediates.

4-Chloro-2-methoxybenzaldehyde (CAS 53581-86-5)

  • Structural Differences : Chlorine at position 4 and methoxy at position 2, lacking ethyl/methyl groups.
  • Key Properties : The ortho-methoxy group may sterically hinder reactions at the aldehyde group. Its lower similarity score (0.87) reflects reduced structural alignment with the target compound .

5-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS 23602-63-3)

  • Structural Differences : Features a hydroxyl (-OH) group at position 2 and methyl at position 3, with chlorine at position 5.
  • Key Properties: The hydroxyl group introduces acidity (pKa ~10–12), enabling deprotonation under basic conditions. This contrasts with the non-acidic aldehyde group in the target compound. Molecular formula: C₈H₇ClO₂ .

4-Benzyloxybenzaldehyde (CAS not provided)

  • Structural Differences : Substitutes the ethyl and methyl groups with a benzyloxy (-OCH₂C₆H₅) group at position 4.
  • Key Properties : The bulky benzyloxy group reduces solubility in aqueous media but enhances stability in organic solvents. Likely used in protective group strategies during synthesis .

4-Chloro-3-methoxybenzoic Acid (CAS 85740-98-3)

  • Structural Differences : Replaces the aldehyde group with a carboxylic acid (-COOH) and adds methoxy at position 3.
  • Key Properties: The carboxylic acid group enables salt formation, increasing water solubility.

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituent Positions Functional Groups Key Properties
4-Chloro-3-ethyl-5-methylbenzaldehyde Not provided C₁₀H₁₁ClO 4-Cl, 3-C₂H₅, 5-CH₃ Aldehyde Moderate polarity, alkyl stability
3-Chloro-5-methoxybenzaldehyde 164650-68-4 C₈H₇ClO₂ 3-Cl, 5-OCH₃ Aldehyde, Methoxy High polarity, similarity score 0.89
5-Chloro-2-hydroxy-3-methylbenzaldehyde 23602-63-3 C₈H₇ClO₂ 5-Cl, 2-OH, 3-CH₃ Aldehyde, Hydroxyl Acidic, reactive hydroxyl group
4-Benzyloxybenzaldehyde Not provided C₁₄H₁₂O₂ 4-OCH₂C₆H₅ Aldehyde, Benzyloxy Lipophilic, sterically hindered
4-Chloro-3-methoxybenzoic Acid 85740-98-3 C₈H₇ClO₃ 4-Cl, 3-OCH₃ Carboxylic Acid, Methoxy Water-soluble salts, pH-dependent reactivity

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